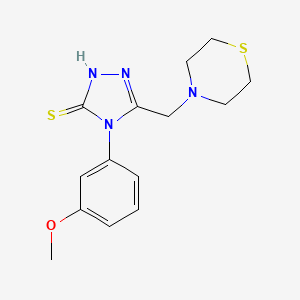![molecular formula C17H24N2O3 B5876214 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the azepane family of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. It has been shown to affect the release of several key neurotransmitters, including dopamine and acetylcholine, and may also have effects on other signaling pathways within cells.
Biochemical and physiological effects:
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane has been shown to have a number of interesting biochemical and physiological effects. It has been shown to affect the release of several key neurotransmitters, and may also have effects on other signaling pathways within cells. It has also been shown to have effects on cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane in lab experiments is its potent effects on cellular processes. It has been shown to have effects on a variety of biological systems, including the nervous system, and can be used to study a wide range of cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane. One area of interest is the development of more potent and selective compounds that can be used to study specific cellular processes. Another area of interest is the development of new methods for synthesizing this compound, which could make it more accessible to researchers. Finally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is a complex process that involves several steps. The first step involves the reaction of 2-furoyl chloride with piperidine to form 1-(2-furoyl)piperidine. This intermediate is then reacted with azepane to form the final product.
Aplicaciones Científicas De Investigación
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. It has been shown to have potent effects on a number of biological systems, including the nervous system, and has been used to study a variety of cellular processes.
Propiedades
IUPAC Name |
azepan-1-yl-[1-(furan-2-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-9-3-1-2-4-10-18)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h5-6,13-14H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILLXONPKSFVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Azepanylcarbonyl)piperidino](2-furyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)

![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)
